molecular formula C14H9ClN4 B2723783 4-Chloro-2,6-di(2-pyridinyl)pyrimidine CAS No. 10198-68-2

4-Chloro-2,6-di(2-pyridinyl)pyrimidine

Cat. No.: B2723783
CAS No.: 10198-68-2
M. Wt: 268.7
InChI Key: IGJZUIYZPXXSOR-UHFFFAOYSA-N
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Description

4-Chloro-2,6-di(2-pyridinyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with two pyridinyl groups and a chlorine atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Mechanism of Action

In terms of its target of action, it’s worth noting that pyrimidine derivatives are often used in the synthesis of drugs due to their wide range of biological activities. For instance, some pyrimidine derivatives have been found to have anticancer properties .

The exact mode of action can vary greatly depending on the specific compound and its molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-di(2-pyridinyl)pyrimidine typically involves the reaction of 2,6-dichloropyrimidine with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction conditions are generally mild, making this method efficient and widely used in laboratory settings.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-di(2-pyridinyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Ethanol, water, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Chloro-2,6-di(2-pyridinyl)pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-di(2-pyridinyl)pyrimidine is unique due to its dual pyridinyl substitution, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in the design of new drugs and materials .

Properties

IUPAC Name

4-chloro-2,6-dipyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4/c15-13-9-12(10-5-1-3-7-16-10)18-14(19-13)11-6-2-4-8-17-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJZUIYZPXXSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC(=N2)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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